

Spectroscopic Profile of 2,3-Dimethylfumaric Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dimethylfumaric acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for **2,3-Dimethylfumaric acid**, also known as (E)-2,3-dimethylbut-2-enedioic acid. Due to the limited availability of publicly accessible experimental NMR data for this specific compound, this document outlines the expected spectral characteristics based on its chemical structure and provides general experimental protocols for acquiring such data.

Chemical Structure and Expected NMR Signals

2,3-Dimethylfumaric acid possesses a symmetrical structure with the following key features relevant to NMR spectroscopy:

- Two equivalent methyl groups (-CH₃)
- Two equivalent carboxylic acid groups (-COOH)
- A central carbon-carbon double bond (C=C)

This symmetry will simplify the expected ¹H and ¹³C NMR spectra.

Predicted Spectroscopic Data

While a complete, experimentally verified dataset is not readily available in the public domain, based on the structure of **2,3-dimethylfumaric acid**, the following NMR signals can be

predicted. These predictions are based on standard chemical shift values and the electronic environment of the nuclei.

Predicted ^1H NMR Data

The ^1H NMR spectrum is expected to be simple due to the molecule's symmetry.

Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.0 - 2.5	Singlet (s)	6H	Two equivalent -CH ₃ groups
~10 - 13	Broad Singlet (br s)	2H	Two equivalent -COOH groups

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum is also expected to show a limited number of signals.

Predicted Chemical Shift (δ) ppm	Assignment
~15 - 25	-CH ₃ carbons
~130 - 140	Olefinic carbons (C=C)
~170 - 180	Carboxylic acid carbons (-COOH)

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR spectra of **2,3-dimethylfumaric acid**, the following general experimental protocols are recommended. These protocols are based on standard laboratory practices for the NMR analysis of small organic molecules.

Sample Preparation

- Solvent Selection:** Choose a suitable deuterated solvent in which **2,3-dimethylfumaric acid** is soluble. Common choices for carboxylic acids include Deuterated Dimethyl Sulfoxide (DMSO- d_6), Deuterated Methanol (CD_3OD), or Deuterated Chloroform (CDCl_3). The choice

of solvent will influence the chemical shifts, particularly the acidic proton of the carboxylic acid.

- **Concentration:** Prepare a solution with a concentration of 5-10 mg of **2,3-dimethylfumaric acid** in 0.5-0.7 mL of the chosen deuterated solvent.
- **Internal Standard:** For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added (0.03-0.05% v/v).
- **Sample Filtration:** If any solid particles are present, filter the solution into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

NMR Spectrometer Parameters

The following are typical parameters for acquiring ^1H and ^{13}C NMR spectra on a 400 or 500 MHz NMR spectrometer.

^1H NMR Spectroscopy:

- **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- **Spectral Width:** Approximately 16 ppm, centered around 6 ppm.
- **Acquisition Time:** 2-3 seconds.
- **Relaxation Delay:** 1-5 seconds.
- **Number of Scans:** 8 to 16 scans, depending on the sample concentration.
- **Temperature:** 298 K (25 °C).

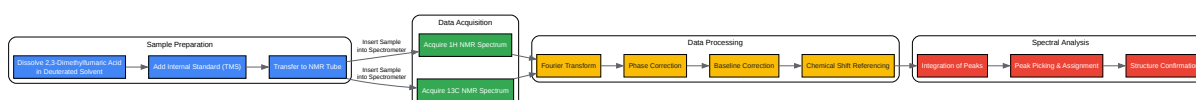
^{13}C NMR Spectroscopy:

- **Pulse Program:** A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- **Spectral Width:** Approximately 200-220 ppm, centered around 100 ppm.
- **Acquisition Time:** 1-2 seconds.

- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 to 4096 scans, or more, as the ^{13}C nucleus is less sensitive.
- Temperature: 298 K (25 °C).

Visualization of Experimental Workflow

The logical flow for acquiring and interpreting NMR data for **2,3-dimethylfumaric acid** can be visualized as follows.



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Caption: Experimental workflow for NMR analysis of **2,3-Dimethylfumaric acid**.

Conclusion

While a definitive, published experimental NMR dataset for **2,3-dimethylfumaric acid** remains elusive in readily accessible sources, this guide provides a robust framework for its spectroscopic characterization. The predicted spectra, based on the molecule's symmetrical structure, offer a clear expectation for researchers. The detailed experimental protocols provide a practical starting point for obtaining high-resolution NMR data, which is crucial for the unambiguous identification and quality control of this compound in research and development settings. The provided workflow visualization further clarifies the logical steps involved in the process, from sample preparation to final structural confirmation.

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